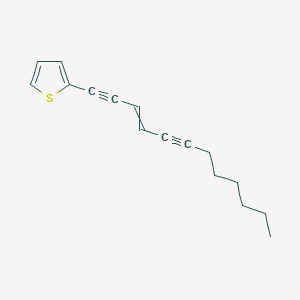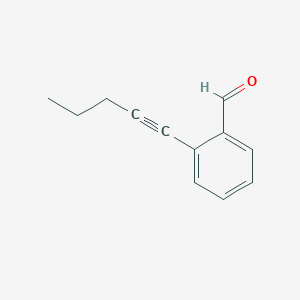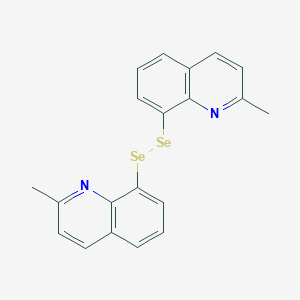
8,8'-(Diselane-1,2-diyl)bis(2-methylquinoline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) is a compound that features a unique structure with two 2-methylquinoline units connected by a diselane (Se-Se) bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) typically involves the formation of the diselane bond followed by the attachment of the 2-methylquinoline units. One common method involves the reaction of 2-methylquinoline with a diselane precursor under specific conditions. For instance, the preparation of 2-methylquinoline itself can be achieved through a one-step reaction involving nitrobenzene and ethanol in the presence of a palladium metal catalyst and an oxidant .
Industrial Production Methods
While specific industrial production methods for 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) can undergo various chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The quinoline units can undergo substitution reactions, particularly at the methyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxide derivatives, while reduction can produce selenide derivatives.
科学的研究の応用
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) has several applications in scientific research:
作用機序
The mechanism of action of 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) involves its interaction with molecular targets through its diselane and quinoline units. The diselane bond can undergo redox reactions, which may play a role in its biological activity. The quinoline units can interact with various enzymes and receptors, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
8,8’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): This compound features a similar quinoline structure but with a benzo[c][1,2,5]thiadiazole core instead of a diselane bond.
2,2’-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide): This compound also contains a diselane bond but with nicotinamide units instead of 2-methylquinoline.
Uniqueness
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) is unique due to its combination of a diselane bond and 2-methylquinoline units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
560069-58-1 |
|---|---|
分子式 |
C20H16N2Se2 |
分子量 |
442.3 g/mol |
IUPAC名 |
2-methyl-8-[(2-methylquinolin-8-yl)diselanyl]quinoline |
InChI |
InChI=1S/C20H16N2Se2/c1-13-9-11-15-5-3-7-17(19(15)21-13)23-24-18-8-4-6-16-12-10-14(2)22-20(16)18/h3-12H,1-2H3 |
InChIキー |
MYGBSZLVVVKTCC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2[Se][Se]C3=CC=CC4=C3N=C(C=C4)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


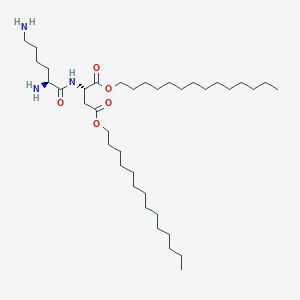
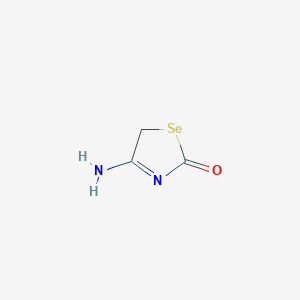
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
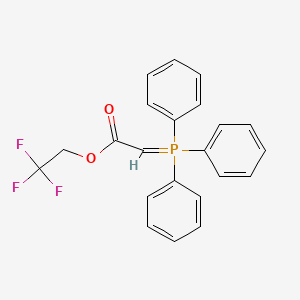
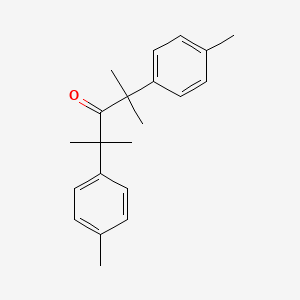
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
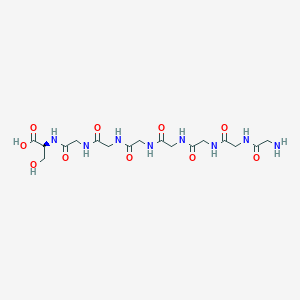
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)


